N-(2,6-Dimethoxyphenyl)acetamide
Overview
Description
N-(2,6-Dimethoxyphenyl)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity : Research by Pękala et al. (2011) has shown that certain derivatives of N-(2,6-Dimethoxyphenyl)acetamide demonstrate significant anticonvulsant activity. Their study highlights one compound in particular, exhibiting potent effects in mouse models for both general and focal seizures, through mechanisms involving sodium current inhibition and GABA enhancement (Pękala et al., 2011).
Antibacterial, Antifungal, and Anthelmintic Activity : A study by Khan et al. (2019) on the derivatives of this compound revealed significant biological activities, including antibacterial, antifungal, and anthelmintic properties. Additionally, their research suggested applications in fingerprint analysis for criminal investigations, showcasing the compound's versatility in different areas (Khan et al., 2019).
Application in Organic Synthesis : King (2007) described the use of this compound in the synthesis of certain organic compounds. This research demonstrates the compound's role in facilitating complex chemical reactions, essential for the production of various pharmacological agents (King, 2007).
Cognitive Function Enhancement : A study by Sakurai et al. (1989) explored the effects of a derivative of this compound on learning and memory in rats. Their findings indicate potential therapeutic applications for cognitive disorders, with observed improvements in memory and learning capabilities (Sakurai et al., 1989).
Herbicide Applications : Research by Weisshaar and Böger (1989) explored the use of chloroacetamide herbicides derived from this compound. These compounds have been used to control weeds in agricultural settings, demonstrating the compound's utility in crop management (Weisshaar & Böger, 1989).
Antioxidant Production : A 2012 study by Adelakun et al. investigated the role of 2,6-Dimethoxyphenol, a derivative, in producing compounds with high antioxidant capacity. This research highlights its potential in the development of natural antioxidant products (Adelakun et al., 2012).
Structural and Molecular Studies : Gowda et al. (2007) and Olszewska et al. (2009) conducted studies focusing on the structural aspects and properties of compounds related to this compound, which are crucial for understanding their applications in various scientific fields (Gowda et al., 2007), (Olszewska et al., 2009).
Photovoltaic Efficiency and Ligand Interactions : Mary et al. (2020) studied benzothiazolinone acetamide analogs, revealing their potential in environmental applications, including photovoltaic efficiency in solar cells and ligand interactions for pharmaceutical applications (Mary et al., 2020).
Properties
IUPAC Name |
N-(2,6-dimethoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)11-10-8(13-2)5-4-6-9(10)14-3/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQNFCOPIXAQMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC=C1OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563279 | |
Record name | N-(2,6-Dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131157-26-1 | |
Record name | N-(2,6-Dimethoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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